Cas no 936694-19-8 (tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate)

tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate structure
936694-19-8 structure
Product Name:tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate
CAS-Nr.:936694-19-8
MF:C22H35BN2O4
MW:402.335306406021
MDL:MFCD16294502
CID:1024917
PubChem ID:53216820
Update Time:2024-10-26

tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate
    • 4-(4-Boc-1-piperazinylmethyl)benzeneboronic acid pinacol ester
    • 4-((4-BOC-PIPERAZINE)METHYL) PHENYLBORONIC ACID PINACOL ESTER
    • tert-butyl 4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate
    • tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine-1-carboxylate
    • tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate
    • MDL: MFCD16294502
    • Inchi: 1S/C22H35BN2O4/c1-20(2,3)27-19(26)25-14-12-24(13-15-25)16-17-8-10-18(11-9-17)23-28-21(4,5)22(6,7)29-23/h8-11H,12-16H2,1-7H3
    • InChI-Schlüssel: AAEYFMAHSYKHGD-UHFFFAOYSA-N
    • Lächelt: O=C(N1CCN(CC2C=CC(B3OC(C)(C)C(C)(C)O3)=CC=2)CC1)OC(C)(C)C

Berechnete Eigenschaften

  • Genaue Masse: 402.26900
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Schwere Atomanzahl: 29
  • Anzahl drehbarer Bindungen: 6

Experimentelle Eigenschaften

  • Dichte: 1.10±0.1 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: 125-130 °C
  • PSA: 51.24000
  • LogP: 2.91430

tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate Sicherheitsinformationen

tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate Zolldaten

  • HS-CODE:2934999090
  • Zolldaten:

    China Zollkodex:

    2934999090

    Übersicht:

    2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%

tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Alichem
A139002369-10g
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate
936694-19-8 95%
10g
$270.00 2023-08-31
Alichem
A139002369-25g
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate
936694-19-8 95%
25g
$500.00 2023-08-31
TRC
B661958-100mg
4-(4-Boc-Piperazinomethyl)phenylboronic acid, pinacol ester
936694-19-8
100mg
$ 64.00 2023-04-18
TRC
B661958-250mg
4-(4-Boc-Piperazinomethyl)phenylboronic acid, pinacol ester
936694-19-8
250mg
$ 75.00 2023-04-18
TRC
B661958-500mg
4-(4-Boc-Piperazinomethyl)phenylboronic acid, pinacol ester
936694-19-8
500mg
$ 87.00 2023-04-18
TRC
B661958-1g
4-(4-Boc-Piperazinomethyl)phenylboronic acid, pinacol ester
936694-19-8
1g
$ 80.00 2022-06-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T96400-5g
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate
936694-19-8 95%
5g
¥2102.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T96400-1g
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate
936694-19-8 95%
1g
¥572.0 2023-09-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SZ733-1g
tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate
936694-19-8 95+%
1g
406.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SZ733-250mg
tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate
936694-19-8 95+%
250mg
161CNY 2021-05-08

tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ;  rt → reflux; 4 h, reflux; reflux → rt
Referenz
Thienopyridine and thienopyrimidine derivatives and their preparation, pharmaceutical compositions, and use as inhibitors of VEGF receptor and HGF receptor signaling for treatment of proliferative diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ,  Tetrahydrofuran ;  16 h, rt
Referenz
Preparation of 3-aryl-5-substituted-isoquinolin-1-one compounds as PARP inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  4 h, rt
Referenz
Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2
Yu, Jiang; Luo, Lingling; Hu, Tong; Cui, Yating; Sun, Xiao; et al, European Journal of Medicinal Chemistry, 2022, 227,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  overnight, 80 °C
Referenz
Process for preparation of 1,5,7-tri-substituted isoquinoline derivatives and use in medicines
, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
Referenz
Heterocyclic compounds as toll-like receptor inhibitors and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2 h, rt
Referenz
Oxazoles and related compounds as tyrosine kinase inhibitors and their preparation and use in the treatment of kinase-mediated diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
Referenz
Synthesis of heterobifunctional BRAF degraders as anticancer agents
, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  rt; 16 h, 90 °C
Referenz
Preparation of novel bifunctional compounds as MerTK degraders and uses thereof
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: 4-Methylmorpholine Solvents: Tetrahydrofuran ;  45 min, 150 °C
1.2 Reagents: Tris(hydroxymethyl)aminomethane ,  Methyl isocyanate Solvents: Tetrahydrofuran ;  5 min, 150 °C
Referenz
Microwave-mediated synthesis of an arylboronate library
Spencer, John; Baltus, Christine B.; Patel, Hiren; Press, Neil J.; Callear, Samantha K.; et al, ACS Combinatorial Science, 2011, 13(1), 24-31

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Solvents: Acetonitrile ;  3 h, 80 °C; cooled
Referenz
Microwave-mediated reduction of heterocycle- and fluorine-containing nitroaromatics with Mo(CO)6 and DBU
Spencer, John; Rathnam, Rajendra P.; Patel, Hiren; Anjum, Nazira, Tetrahedron, 2008, 64(44), 10195-10200

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  16 h, 90 °C
Referenz
Preparation of substituted heterobicyclic compounds, compositions and medicinal applications thereof as Btk inhibitors
, United States, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  16 h, 90 °C
Referenz
Preparation of substituted heterobicyclic compounds, compositions and medicinal applications thereof
, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  4 h, 80 °C
Referenz
Preparation of triazolopyridine compounds as antitumor agents
, China, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  3 h, rt
Referenz
Indazole compound or salt thereof, and pharmaceutical composition
, World Intellectual Property Organization, , ,

Herstellungsverfahren 15

Reaktionsbedingungen
Referenz
Preparation of substituted heterobicyclic compounds, compositions and medicinal applications thereof
, India, , ,

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2 h, rt
Referenz
Oxazoles and related compounds as FLT3 kinase inhibitors and their preparation and use in the treatment of autoimmune disease
, World Intellectual Property Organization, , ,

Herstellungsverfahren 17

Reaktionsbedingungen
Referenz
Preparation of substituted heterobicyclic compounds, compositions and medicinal applications thereof
, India, , ,

Herstellungsverfahren 18

Reaktionsbedingungen
Referenz
Preparation of pyrrolo[3,2-c]pyridine derivatives as TLR inhibitors
, World Intellectual Property Organization, , ,

tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate Raw materials

tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate Preparation Products

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